molecular formula C10H18OSi B12441288 4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one CAS No. 53723-94-7

4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one

Katalognummer: B12441288
CAS-Nummer: 53723-94-7
Molekulargewicht: 182.33 g/mol
InChI-Schlüssel: WKMFMMRPEDMERL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one is an organic compound with the molecular formula C10H18OSi. It is characterized by the presence of a trimethylsilyl group and a triple bond, making it a valuable intermediate in organic synthesis. This compound is often used in various chemical reactions due to its unique structural features.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one typically involves the reaction of 4,4-dimethyl-1-pentyn-3-one with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled environments helps in scaling up the production while maintaining consistency in the product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bond to a double or single bond, leading to the formation of alkenes or alkanes.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions include:

    Oxidation: Ketones and carboxylic acids.

    Reduction: Alkenes and alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It serves as a precursor in the synthesis of drugs and therapeutic agents.

    Industry: The compound is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 4,4-Dimethyl-1-(trimethylsilyl)pent-1-YN-3-one involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group and the triple bond. These structural features allow the compound to act as a versatile intermediate, facilitating the formation of new bonds and functional groups. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 4,4-Dimethyl-1-phenyl-pent-1-yn-3-one
  • 4,4-Dimethyl-1-trimethylsilanyl-pent-1-yn-3-one
  • 4,4-Dimethyl-1-(trimethylsilyl)pent-1-yn-3-one

Uniqueness

This compound is unique due to its specific combination of the trimethylsilyl group and the triple bond. This combination provides the compound with distinct reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Eigenschaften

CAS-Nummer

53723-94-7

Molekularformel

C10H18OSi

Molekulargewicht

182.33 g/mol

IUPAC-Name

4,4-dimethyl-1-trimethylsilylpent-1-yn-3-one

InChI

InChI=1S/C10H18OSi/c1-10(2,3)9(11)7-8-12(4,5)6/h1-6H3

InChI-Schlüssel

WKMFMMRPEDMERL-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C(=O)C#C[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.